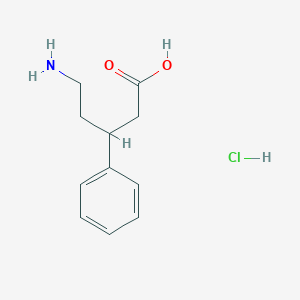

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride

描述

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-phenylbutyric acid hydrochloride typically involves the reaction of 3-phenylbutyric acid with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through a Mannich reaction, forming the desired product. The reaction conditions often include:

Temperature: 60-80°C

Solvent: Aqueous or alcoholic medium

Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous reactors: To ensure efficient mixing and reaction control

Purification steps: Including crystallization and filtration to obtain the pure product

化学反应分析

Types of Reactions

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes

Reduction: Reduction reactions can convert it into primary amines

Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide

Reducing agents: Like sodium borohydride or lithium aluminum hydride

Solvents: Aqueous or organic solvents depending on the reaction type

Major Products

Oxidation products: Ketones or aldehydes

Reduction products: Primary amines

Substitution products: Various substituted derivatives depending on the nucleophile used

科学研究应用

Pharmaceutical Applications

-

Anxiolytic and Sedative Effects :

- Phenibut acts as a GABA-mimetic agent, primarily targeting GABA(B) receptors. This interaction contributes to its anxiolytic properties, making it effective for treating anxiety disorders, post-traumatic stress disorder, and insomnia . Clinical studies have shown that phenibut can significantly reduce anxiety levels and improve sleep quality in patients suffering from these conditions .

- Cognitive Enhancement :

- Pain Management :

- Treatment of Alcoholism :

Research Applications

- Neuropharmacological Studies :

-

Experimental Models :

- In vivo studies have demonstrated that phenibut can influence locomotor activity and behavioral responses in animal models, providing insights into its potential therapeutic effects . For instance, R-phenibut has shown increased potency compared to its racemic form in reducing immobility time during forced swimming tests, indicating its effectiveness as an antidepressant agent .

- Clinical Trials on Anxiety Disorders :

- Cognitive Function Improvement :

- Withdrawal Symptom Management :

作用机制

The mechanism of action of 4-(Aminomethyl)-3-phenylbutyric acid hydrochloride involves its interaction with GABA receptors in the central nervous system. It acts as a GABA analog, modulating the activity of GABAergic neurons and influencing neurotransmission. The molecular targets include:

GABA receptors: Enhancing inhibitory neurotransmission

Ion channels: Modulating ion flow across neuronal membranes

相似化合物的比较

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride can be compared with other GABA analogs and derivatives:

Gabapentin: Similar in structure but with different pharmacological properties

Pregabalin: Another GABA analog with distinct therapeutic applications

Baclofen: A GABA receptor agonist used in the treatment of spasticity

Uniqueness

Structural features: The presence of both an aminomethyl and phenyl group provides unique chemical properties

Pharmacological profile: Distinct interactions with GABA receptors and potential therapeutic applications

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool in research and industrial applications. Further studies are needed to fully explore its therapeutic potential and mechanisms of action.

生物活性

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride, commonly known as Phenibut, is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). It has gained attention for its potential therapeutic effects, particularly in the fields of neurology and psychiatry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : CHClNO

- CAS Number : 860252-14-6

Phenibut is structurally similar to GABA, allowing it to cross the blood-brain barrier more effectively than GABA itself. This structural similarity underpins its biological activity.

Phenibut primarily acts as a GABA receptor agonist , enhancing inhibitory neurotransmission in the central nervous system. Its mechanism involves:

- Interaction with GABA receptors : Phenibut binds to these receptors, thereby modulating neuronal excitability and reducing anxiety.

- Influencing ion channels : It affects calcium and potassium channels, which contributes to its neuroprotective effects.

1. Anxiolytic Effects

Phenibut has been shown to exhibit significant anxiolytic properties. Clinical studies suggest that it can reduce anxiety levels comparable to traditional anxiolytics like benzodiazepines but with a lower risk of dependence .

2. Cognitive Enhancement

Research indicates that Phenibut may enhance cognitive functions such as memory and learning. Animal studies have demonstrated improvements in performance on tasks requiring memory retention.

3. Neuroprotective Properties

Phenibut has been investigated for its neuroprotective effects against various neurodegenerative conditions. It may help in reducing oxidative stress and apoptosis in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Table: Summary of Key Studies on Phenibut

Pharmacokinetics

Phenibut is well absorbed when taken orally, with peak plasma concentrations occurring approximately 2 hours post-administration. It has a half-life of about 5 hours, which supports its use as a daily supplement for managing anxiety and cognitive functions .

Safety and Toxicity

While Phenibut is generally considered safe at recommended doses (typically between 250 mg to 1000 mg), higher doses can lead to adverse effects such as sedation, dizziness, and dependency issues. Case reports have highlighted instances of severe sedation and withdrawal symptoms upon discontinuation after prolonged use .

属性

IUPAC Name |

5-amino-3-phenylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSHJYQXTRZQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。